Istradefylline M8-d3,13C
Description
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Properties
Molecular Formula |
C₁₉¹³CH₂₁D₃N₄O₅ |
|---|---|
Molecular Weight |
404.44 |
Origin of Product |
United States |
Contextualization of Stable Isotope Labeling in Pharmaceutical Research and the Role of Istradefylline
Significance of Stable Isotope-Labeled Compounds (SILCs) in Drug Discovery and Development Research
The application of SILCs spans the entirety of the drug discovery and development pipeline, from initial screening to clinical trials. simsonpharma.com Their ability to mimic the behavior of their unlabeled counterparts while being distinguishable by mass-sensitive analytical techniques makes them invaluable for a variety of studies. youtube.com
In quantitative bioanalysis, SILCs are considered the gold standard for use as internal standards in liquid chromatography-mass spectrometry (LC-MS) assays. scispace.comnih.gov By adding a known quantity of a stable isotope-labeled version of the analyte to a biological sample, researchers can accurately quantify the concentration of the unlabeled drug, correcting for variations in sample preparation, and instrument response. nih.gov This isotope dilution method provides a level of specificity and accuracy that is unmatched by other bioanalytical techniques. nih.gov While SILCs are the preferred choice, it is important to note that deuterium-labeled compounds can sometimes exhibit different retention times or recoveries compared to the analyte. scispace.comnih.gov
Understanding how a drug is metabolized is a critical aspect of pharmaceutical research. simsonpharma.com SILCs are instrumental in these investigations, allowing scientists to trace the metabolic fate of a drug and identify its metabolites. acs.orgnih.govnih.gov By administering a labeled drug, researchers can use techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to detect and structurally characterize the resulting metabolites within complex biological matrices. acs.orgnih.gov This approach simplifies the identification of drug-related material from endogenous compounds and helps to build a comprehensive picture of the drug's metabolic pathways. tandfonline.com
The study of a drug's absorption, distribution, metabolism, and excretion (ADME) is fundamental to understanding its pharmacokinetic profile. musechem.comacs.orgnih.gov SILCs are powerful tools in these studies, enabling researchers to track the movement of a drug and its metabolites throughout the body. youtube.com This provides crucial information on a drug's bioavailability, tissue distribution, and routes of elimination. nih.govyoutube.com The use of SILCs in early human ADME studies is a valuable strategy for identifying and quantifying all drug-related components in systemic circulation. acs.orgnih.gov
Beyond their use in biological systems, SILCs also play a significant role in elucidating chemical reaction mechanisms and kinetics. symeres.com The substitution of an atom with a heavier isotope can lead to a kinetic isotope effect, where the rate of a chemical reaction is altered. By studying these effects, chemists can gain detailed insights into the transition states and rate-limiting steps of a reaction, which is crucial for optimizing synthetic routes and understanding enzymatic processes. symeres.com
Overview of Istradefylline's Preclinical Research Landscape
Istradefylline (B1672650) is a selective adenosine (B11128) A2A receptor antagonist that has been the subject of extensive preclinical research, primarily for its potential in treating Parkinson's disease. conicet.gov.armdpi.comnih.gov
Preclinical studies have consistently demonstrated the efficacy of istradefylline in various animal models of Parkinson's disease. tandfonline.com As an adenosine A2A receptor antagonist, istradefylline works by modulating signaling pathways in the basal ganglia, a brain region critical for motor control. researchgate.net In rodent and non-human primate models of Parkinson's, istradefylline has been shown to reverse motor impairments and improve motor function. tandfonline.com Notably, when administered as a monotherapy in these models, istradefylline did not induce dyskinesias, a common side effect of some Parkinson's medications. tandfonline.comnih.gov Furthermore, when used in combination with levodopa, istradefylline enhanced its antiparkinsonian effects without worsening the severity of existing dyskinesias in primate models. nih.gov Research has also indicated that istradefylline may have neuroprotective effects, as evidenced by its ability to attenuate neuroinflammation and neurodegeneration in a model of cerebral ischemia. mdpi.com
Interactive Data Table: Chemical Properties of Istradefylline and its Labeled Analog
| Property | Istradefylline | Istradefylline M8-d3,13C |
| Molecular Formula | C20H24N4O4 | C19[13C]H21D3N4O4 |
| Molecular Weight | 384.43 g/mol | ~388.44 - 404.44 g/mol |
| Target | Adenosine A2A Receptor | Adenosine A2A Receptor |
| Classification | Purine (B94841) Derivative, Adenosine Receptor Antagonist | Purine Derivative, Adenosine Receptor Antagonist |
| IUPAC Name | 8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-7-methylpurine-2,6-dione | 8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-7-(trideuterio(13C)methyl)purine-2,6-dione |
| SMILES | CCN1C(=O)C2=C(N(C)C(=N2)C=CC3=CC(=C(C=C3)OC)OC)N(C1=O)CC | CCN(C(N1CC)=O)C2=C(N(13C([2H])[2H])C(/C=C/C3=CC=C(OC)C(OC)=C3)=N2)C1=O |
Rationale for Isotopic Labeling in Istradefylline Research
The primary rationale for employing isotopic labeling in istradefylline research is to accurately trace and quantify the drug and its metabolites within biological systems. nih.govadesisinc.com The study of a drug's metabolic pathway is a fundamental aspect of pharmaceutical development, providing critical data on its efficacy and safety. adesisinc.com
Given that istradefylline is broken down into several metabolites, including the active 4'-O-monodesmethyl istradefylline (M1) and 1-β-hydroxylated istradefylline (M8), it is essential to have precise analytical methods to monitor these transformations. nih.gov Isotope labeling provides the necessary precision for these studies. adesisinc.com By creating isotopically labeled versions of istradefylline or its metabolites, researchers can use them as internal standards in quantitative assays. caymanchem.com These standards are crucial for correcting variations during sample analysis, thereby ensuring the accuracy of the resulting data. nih.govvulcanchem.com This is particularly important for analytical method development, validation, and quality control in preclinical and clinical studies. vulcanchem.com
Detailed Research Findings: Studies on istradefylline metabolism have identified several key metabolites. The use of isotopically labeled compounds is instrumental in the accurate quantification of these metabolites in complex biological matrices like blood and urine. nih.gov
| Metabolite | Name |
| M1 | 4'-O-monodesmethyl istradefylline |
| M2 | 1-β-hydroxylated-4'-O-demethyl istradefylline |
| M3 | 3',4'-O-didemethyl istradefylline |
| M4 | M1 sulfate (B86663) conjugate |
| M5 | M1 glucuronide |
| M8 | 1-β-hydroxylated istradefylline |
| M10 | hydrogenated M3 |
| Data sourced from PubChem nih.gov |
Defining the Specificity of this compound for Research Applications
This compound is a specifically designed, isotopically labeled version of the M8 metabolite of istradefylline. pharmaffiliates.com The specificity of this compound for research applications stems directly from its unique isotopic composition. The "d3" indicates the presence of three deuterium (B1214612) atoms, while "13C" signifies the inclusion of a carbon-13 isotope. vulcanchem.com This dual labeling is strategically placed, typically on a methyl group attached to a nitrogen atom in the purine ring structure. vulcanchem.com
This specific labeling provides distinct advantages in analytical chemistry:
Mass Shift: The incorporation of deuterium and carbon-13 increases the molecular weight of the compound compared to its unlabeled counterpart. nih.gov This mass difference is readily detectable by mass spectrometry, allowing researchers to differentiate the labeled internal standard from the naturally occurring analyte in a biological sample. nih.govvulcanchem.com
Spectroscopic Signature: The carbon-13 isotope provides a unique signal in nuclear magnetic resonance (NMR) spectroscopy, while the deuterium atoms also alter the compound's spectroscopic properties. vulcanchem.com These distinct signatures enable precise identification and quantification. vulcanchem.com
The primary application of this compound is as an internal standard for the quantification of the M8 metabolite of istradefylline using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com Because it is chemically identical to the M8 metabolite, it behaves similarly during sample extraction and analysis, but its different mass allows for its clear distinction, ensuring highly accurate and reliable measurements. caymanchem.comvulcanchem.com
| Property | Value |
| Molecular Formula | C₁₉[¹³C]H₂₁D₃N₄O₅ |
| Molecular Weight | ~404.44 g/mol |
| Isotopic Labels | Carbon-13 (¹³C), Deuterium (d3) |
| Primary Application | Internal standard in quantitative analysis of Istradefylline metabolite M8 |
| Data compiled from various chemical supplier and database sources. pharmaffiliates.com |
Synthetic Methodologies for Isotopic Labeling of Istradefylline
General Principles of Stable Isotope Incorporation in Organic Synthesis
The introduction of stable isotopes into organic molecules relies on a variety of synthetic techniques that can be broadly categorized based on the timing and method of isotope incorporation. The primary goal is to place the isotopic labels in positions that are chemically and metabolically stable, preventing their loss during experimental procedures.
Key considerations for the synthesis of isotopically labeled compounds include:
Regioselectivity: The precise placement of the isotopic label within the molecule is critical.
Isotopic Enrichment: The percentage of molecules that have successfully incorporated the isotope at the desired position should be high.
Chemical and Metabolic Stability: The isotopic labels must not be lost through chemical exchange or metabolic processes.
Synthetic Feasibility: The chosen labeling strategy should be practical and efficient.
Strategies for Deuterium (B1214612) (d) Labeling
Deuterium labeling is a common strategy for preparing internal standards. The increased mass of deuterium atoms allows for clear differentiation from the unlabeled analyte in mass spectrometry.
Hydrogen/deuterium (H/D) exchange reactions are a straightforward method for introducing deuterium into a molecule. These reactions involve the exchange of acidic or activated protons with a deuterium source.
Acid-Catalyzed Exchange: In the presence of a deuterated acid (e.g., D₂SO₄, DCl), protons on aromatic rings or adjacent to carbonyl groups can be exchanged for deuterium.
Base-Catalyzed Exchange: Strong bases (e.g., NaOD, LiN(iPr)₂) can facilitate the exchange of protons alpha to carbonyls, nitriles, or other electron-withdrawing groups.
Metal-Catalyzed Exchange: Transition metals like palladium, platinum, or rhodium can catalyze the exchange of hydrogen for deuterium on aromatic and aliphatic C-H bonds, often using D₂ gas.
| H/D Exchange Method | Deuterium Source | Catalyst/Reagent | Applicable Protons |
| Acid-Catalyzed | D₂O, DCl, D₂SO₄ | Strong Deuterated Acid | Aromatic, α-to-carbonyl |
| Base-Catalyzed | D₂O, CH₃OD | NaOD, K₂CO₃ | α-to-carbonyl, enolizable protons |
| Metal-Catalyzed | D₂ gas | Pd, Pt, Rh, Ir | Aromatic, benzylic, aliphatic C-H |
Reductive deuteration involves the use of deuterium-delivering reducing agents to introduce deuterium atoms into a molecule. This method is highly effective for labeling specific functional groups.
Common deuterated reducing agents and their applications include:
Sodium borodeuteride (NaBD₄): Used for the reduction of aldehydes and ketones to deuterated alcohols.
Lithium aluminum deuteride (LiAlD₄): A powerful reducing agent capable of reducing esters, carboxylic acids, and amides to deuterated alcohols and amines.
Deuterium gas (D₂): Employed in catalytic hydrogenation reactions to reduce double and triple bonds, as well as other functional groups, resulting in the addition of two deuterium atoms.
This strategy involves the synthesis or purchase of a starting material or intermediate that already contains the desired deuterium labels. These deuterated precursors are then carried through the synthetic sequence to yield the final labeled product. This approach offers excellent control over the position and number of deuterium atoms. For the synthesis of deuterated Istradefylline (B1672650), a deuterated version of a key building block could be utilized.
Strategies for Carbon-13 (¹³C) Labeling
Carbon-13 labeling provides an alternative to deuterium labeling and is often used when a metabolically robust label is required. The incorporation of ¹³C atoms increases the molecular weight by one mass unit per ¹³C atom.
The most common and reliable method for ¹³C labeling is the use of starting materials that are already enriched with ¹³C at specific positions. These labeled precursors are then incorporated into the target molecule through a synthetic route. This method ensures precise control over the location of the ¹³C label.
A wide array of ¹³C-labeled building blocks are commercially available, including:
¹³C-methyl iodide (¹³CH₃I)
¹³C-labeled carbonyl compounds (e.g., [¹³C]formaldehyde, [¹³C]acetaldehyde)
¹³C-labeled cyanide (e.g., K¹³CN)
Considerations for Positional Specificity of ¹³C Labels
The placement of carbon-13 (¹³C) labels within a molecule is a critical consideration in synthetic design, as the position of the label dictates the type of information that can be obtained from analytical studies. chemcatbio.org Unlike deuterium, which is often used to alter metabolic rates, ¹³C is primarily used as a tracer to elucidate metabolic pathways and reaction mechanisms. alfa-chemistry.com
The key considerations for the positional specificity of ¹³C labels include:
Metabolic Pathway Elucidation : Placing a ¹³C label at a specific position allows researchers to track the fate of that particular carbon atom as the parent drug is metabolized. chemcatbio.orgalfa-chemistry.com By analyzing the position of the ¹³C in the resulting metabolites, it is possible to map the biochemical transformations the drug undergoes. nih.gov
Mechanism of Action Studies : For understanding how a drug interacts with its target or how it is processed by enzymes, a specifically placed ¹³C label can act as a probe. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can detect the ¹³C nucleus, providing information about the chemical environment and connectivity of atoms within the molecule. frontiersin.org
Structural Identification : When identifying unknown metabolites, the position of the ¹³C label can be invaluable. Mass spectrometry (MS) can distinguish between fragments containing the ¹³C label and those without, helping to piece together the structure of the metabolite. nih.gov
Avoiding Metabolic Lability : The label should be placed in a metabolically stable position to ensure it is not lost during biotransformation, unless the purpose of the study is to investigate the cleavage of that specific bond.
Specific Considerations for Istradefylline M8-d3,¹³C Synthesis
Istradefylline is metabolized by various cytochrome P450 enzymes, including CYP1A1, CYP3A4, and CYP3A5. nih.govdrugbank.com One of its identified metabolites is 1-β-hydroxylated istradefylline, known as M8. nih.govdrugbank.com The synthesis of an isotopically labeled version of this metabolite, specifically Istradefylline M8-d3,¹³C, requires a targeted approach to ensure the labels are placed correctly and serve their intended purpose for metabolic studies.
Targeting the M8 Metabolite Moiety for Labeling
The M8 metabolite of istradefylline is formed by the hydroxylation of the terminal methyl group of one of the N-ethyl side chains. nih.govdrugbank.com Therefore, the synthesis of labeled Istradefylline M8 must target this specific ethyl group. The labeling strategy involves introducing deuterium and carbon-13 into this moiety to facilitate its use as an internal standard in quantitative bioanalysis or to study its subsequent metabolic fate.
Optimization of Deuterium and Carbon-13 Placement for Metabolic Stability
The strategic placement of deuterium and carbon-13 is crucial for creating a stable labeled compound that is useful for research.
Deuterium Placement : Replacing hydrogen atoms with deuterium can significantly alter the metabolic profile of a drug. juniperpublishers.com This is due to the "kinetic isotope effect," where the stronger carbon-deuterium (C-D) bond is broken more slowly by metabolic enzymes than a corresponding carbon-hydrogen (C-H) bond. juniperpublishers.com Placing three deuterium atoms (d3) on the terminal methyl group of the ethyl side chain that is hydroxylated to form the M8 metabolite can slow down or block this specific metabolic pathway. juniperpublishers.comsemanticscholar.orgnih.gov This enhances the metabolic stability of the compound at that position, which is advantageous when using it as an internal standard. semanticscholar.org Deuteration can sometimes lead to "metabolic shunting," where metabolism is redirected to other parts of the molecule. juniperpublishers.comresearchgate.net
Carbon-13 Placement : The ¹³C label is typically incorporated as a tracer and does not significantly affect the chemical properties or metabolic stability of the molecule. For Istradefylline M8-d3,¹³C, the ¹³C atom could be placed on the carbon adjacent to the deuterated methyl group. This dual-labeling strategy ensures that the molecular fragment containing the labels has a distinct mass, aiding in its unambiguous detection and quantification by mass spectrometry.
The table below summarizes the rationale for isotope placement.
| Isotope | Position | Rationale |
| Deuterium (d3) | Terminal methyl of N-ethyl group | Increase metabolic stability via kinetic isotope effect; slow the rate of hydroxylation. |
| Carbon-13 (¹³C) | Carbon adjacent to the deuterated methyl | Serve as a stable tracer for mass spectrometry; create a distinct mass signature for the labeled fragment. |
Synthetic Route Design for Isotopic Enrichment and Yield
The design of a synthetic route for Istradefylline M8-d3,¹³C must be efficient in incorporating the isotopes and maximizing the final product yield. Late-stage functionalization is often preferred to introduce isotopes as late as possible in the synthesis to reduce costs and timelines. chemicalsknowledgehub.com
The synthesis would require commercially available or custom-synthesized labeled starting materials. The choice of precursors is fundamental to the success of the labeling strategy.
| Isotope to Incorporate | Common Labeled Precursors/Reagents |
| Deuterium (d3) | Deuterated ethyl iodide (CH₃CD₂I or CD₃CH₂I), Deuterated ethanol, Deuterium gas (D₂), Deuterated water (D₂O) |
| Carbon-13 (¹³C) | ¹³C-labeled ethyl iodide, ¹³C-labeled acetic acid, ¹³C-labeled carbon dioxide (¹³CO₂), ¹³C-labeled methyl iodide (¹³CH₃I) |
For the synthesis of Istradefylline M8-d3,¹³C, a plausible approach involves using a doubly labeled ethylating agent, such as 1-¹³C, 2,2,2-d3-ethyl iodide, to introduce the labeled ethyl group onto the xanthine core of the molecule.
Achieving high isotopic enrichment requires carefully optimized reaction conditions and often specialized catalysts. musechem.com
Reaction Conditions : The conditions for the alkylation reaction to introduce the labeled ethyl group must be carefully controlled to prevent isotope scrambling or loss and to ensure high yield. This includes managing temperature, pressure, and reaction time. Flow chemistry offers precise control over these parameters and can improve safety and efficiency compared to traditional batch synthesis. x-chemrx.com
Catalysis : Various catalysts are employed in isotopic labeling reactions to ensure high efficiency and selectivity. musechem.com
Palladium (Pd), Iridium (Ir), and Ruthenium (Ru) : These metal catalysts are highly effective in facilitating hydrogen isotope exchange (HIE) reactions, which are crucial for introducing deuterium. musechem.com
Raney Nickel : This catalyst has shown excellent deuterium incorporation and can be fine-tuned for specific substrates. x-chemrx.com
Biocatalysis : Enzymes such as transaminases can be used to create labeled chiral amines, offering a highly selective route for isotope incorporation. rsc.org
Optimizing these factors is essential to overcome the challenges of low yields that can occur in complex isotopic labeling reactions. musechem.com
Purity and Isotopic Enrichment Assessment during Synthesis
The rigorous assessment of chemical purity and isotopic enrichment is a critical stage in the synthesis of isotopically labeled compounds such as Istradefylline M8-d3,13C. These analytical procedures are implemented throughout the manufacturing process to monitor the efficiency of each synthetic step and to characterize the final product. The quality, accuracy, and reliability of this compound, particularly when used as an internal standard in quantitative mass spectrometry-based studies, are directly dependent on these assessments.
Purity Assessment
The chemical purity of this compound is determined to ensure the absence of unlabeled starting materials, reaction intermediates, and process-related impurities. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique employed for this purpose. sussex-research.comgoogle.com Methods are specifically developed to achieve high resolution, separating the target isotopologue from any potential contaminants. nih.govnih.gov
Research and quality control protocols for istradefylline and its related substances often utilize reversed-phase HPLC systems. google.com The separation is typically accomplished on a C18 column with a mobile phase consisting of an organic solvent, such as acetonitrile, and an aqueous buffer. google.comnih.govnih.gov An ultraviolet (UV) detector is used for the quantification of istradefylline and its impurities. google.comnih.gov The control of impurities is essential for ensuring the quality of the final active pharmaceutical ingredient. nih.govresearchgate.net
The structural integrity of the synthesized molecule and the identity of any separated impurities are further confirmed using a combination of spectroscopic techniques. These include Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. nih.govnih.govresearchgate.net
Table 1: Representative HPLC Conditions for Purity Analysis of Istradefylline
| Parameter | Condition | Source |
| Chromatography System | High-Performance Liquid Chromatography (HPLC) | google.comnih.gov |
| Column | Reversed-phase C18 (e.g., Agilent ZORBOX, 150 × 4.6 mm, 5 µm) | nih.gov |
| Mobile Phase | Gradient elution with Acetonitrile and Water/Phosphate Buffer | google.comnih.govnih.gov |
| Flow Rate | 1.0 mL/min | nih.gov |
| Detection | UV at 268 nm | nih.govnih.gov |
| Purity Specification | >95% | sussex-research.com |
Isotopic Enrichment Assessment
Isotopic enrichment analysis quantifies the percentage of the labeled compound that contains the desired stable isotopes at the specified positions. Mass spectrometry (MS) is the definitive technique for this determination. nih.govnih.gov The assessment confirms that the incorporation of ¹³C and deuterium (d3) has occurred successfully and to a high degree.
The general procedure involves the acquisition of a full-scan mass spectrum of the labeled istradefylline. The resulting isotopic distribution pattern is then compared to the theoretical distribution calculated for the desired level of enrichment. nih.gov For this compound, the molecular formula is C₁₉¹³CH₂₁D₃N₄O₄, with an expected molecular weight of approximately 388.44 g/mol . medchemexpress.com This represents a mass increase over the unlabeled istradefylline (C₂₀H₂₄N₄O₄). The analysis verifies that the signal intensity at the target mass-to-charge ratio (m/z) is predominant and conforms to the expected pattern, confirming high isotopic incorporation. nih.gov Commercially available standards for this compound typically report high levels of isotopic enrichment. sussex-research.com
Table 2: Specifications for this compound
| Parameter | Specification | Source |
| Molecular Formula | C₁₉¹³CH₂₁D₃N₄O₄ | medchemexpress.com |
| Molecular Weight | 388.44 | medchemexpress.com |
| Isotopic Enrichment | >95% | sussex-research.com |
| Primary Analytical Method | Mass Spectrometry (MS) | nih.govnih.gov |
The combination of these rigorous purity and isotopic enrichment assessments ensures that each batch of this compound meets the required specifications for its use as a reliable analytical tool in research and development. medchemexpress.com
Preclinical Pharmacokinetic and Metabolic Characterization of Istradefylline Utilizing Stable Isotope Tracing
Application of Istradefylline (B1672650) M8-d3,13C in Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
The development of new therapeutic agents involves a comprehensive characterization of their absorption, distribution, metabolism, and excretion (ADME) properties. In the preclinical evaluation of istradefylline, a selective adenosine (B11128) A₂A receptor antagonist, stable isotope-labeled analogues such as Istradefylline M8-d3,13C play a critical role. These labeled compounds serve as tracers, enabling precise quantification and metabolic pathway elucidation without altering the underlying biological behavior of the molecule. The use of heavy isotopes like deuterium (B1214612) (d) and carbon-13 (¹³C) allows for differentiation from the unlabeled drug by mass spectrometry, a cornerstone of modern bioanalytical techniques. This approach is fundamental in conducting detailed in vitro and in vivo studies to understand the drug's fate in biological systems.
| CYP Isoform | Role in Metabolism | Source |
|---|---|---|
| CYP3A4 | Primary | nih.govresearchgate.netfda.gov |
| CYP1A1 | Primary | researchgate.netdrugbank.com |
| CYP1A2 | Minor | drugbank.comfda.gov |
| CYP2C8 | Minor | drugbank.comfda.gov |
| CYP2C9 | Minor | drugbank.comfda.gov |
| CYP2C18 | Minor | drugbank.comfda.gov |
| CYP2D6 | Minor | drugbank.comfda.gov |
Stable isotope labeling, using compounds like this compound, is instrumental in accurately quantifying the rates of metabolite formation. In these experiments, the labeled compound is used as an internal standard in analytical methods, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). fda.gov By adding a known quantity of the stable isotope-labeled standard to a biological sample (such as a liver microsome incubation), the unlabeled, therapeutically active drug and its metabolites can be measured with high precision and accuracy. The labeled standard co-elutes with the unlabeled analyte but is distinguished by its higher mass. This isotope dilution technique corrects for variations in sample preparation and instrument response, allowing for reliable quantification of the metabolic turnover rate and the kinetics of specific metabolite formation. This precise data is essential for building robust pharmacokinetic models.
The metabolism of istradefylline proceeds through both Phase I and Phase II reactions. Phase I metabolism involves the modification of the parent drug, primarily through oxidative reactions. fda.gov For istradefylline, the main Phase I pathways include O-demethylation at the 3'- and/or 4'-positions of the dimethoxyphenyl ring and oxidation of the 1-ethyl group. fda.gov These reactions result in the formation of several metabolites, including the active metabolite 4'-O-monodesmethyl istradefylline (M1), as well as 1-β-hydroxylated-4'-O-demethyl istradefylline (M2) and 3',4'-O-didemethyl istradefylline (M3). drugbank.com
Following Phase I oxidation, the resulting metabolites can undergo Phase II conjugation reactions. fda.gov These pathways involve the addition of endogenous molecules, such as glucuronic acid or sulfate (B86663), to the metabolites, which increases their water solubility and facilitates their excretion. fda.gov Studies have identified that after the initial oxidative reactions, the resulting metabolites are conjugated, with these Phase II products being the main forms found in cellular assays. fda.gov
Preclinical in vivo studies in animal models such as rats and mice are essential for understanding a drug's behavior in a whole organism. In rats, istradefylline has demonstrated moderate oral bioavailability and good penetration across the blood-brain barrier. researchgate.net Excretion studies in male rats following a 3 mg/kg oral dose showed that the majority of the dose was eliminated in the feces (68.3%), with a smaller portion eliminated in the urine (17.6%). drugbank.com Unchanged istradefylline accounted for only a small fraction of the excreted dose in feces (1.62%), indicating extensive metabolism. drugbank.com Studies in mice have also been conducted to assess the compound's effects and pharmacokinetic properties. tandfonline.comnih.gov
The determination of key pharmacokinetic (PK) parameters in preclinical animal models relies on the accurate measurement of drug and metabolite concentrations in biological fluids over time. Isotope dilution mass spectrometry, utilizing a stable-labeled internal standard like this compound, is the gold standard for this quantification. By analyzing plasma, urine, and fecal samples from animals dosed with istradefylline, researchers can construct precise concentration-time profiles. From this data, critical PK parameters such as clearance, volume of distribution, and elimination half-life are calculated. This methodology was used to determine the distribution and excretion of istradefylline's metabolites in rats, providing detailed quantitative data on the fate of the compound. drugbank.com
| Matrix | Compound | % of Total Dose Excreted | Source |
|---|---|---|---|
| Urine | M1 (4'-O-monodesmethyl) | 1.96% | drugbank.com |
| M3 (3',4'-O-didemethyl) | 5.31% | drugbank.com | |
| Feces | Unchanged Istradefylline | 1.62% | drugbank.com |
| M1 (4'-O-monodesmethyl) | 9.34% | drugbank.com | |
| M3 (3',4'-O-didemethyl) | 30.60% | drugbank.com | |
| M10 | 8.33% | drugbank.com | |
| Total Recovered | 85.9% | drugbank.com |
In Vivo Pharmacokinetic Profiling in Preclinical Animal Models (e.g., Rat, Mouse)
Assessment of Metabolite Exposure Profiles and Relative Quantification
Stable isotope labeling is instrumental in accurately assessing the exposure of various metabolites. By introducing a known quantity of the labeled parent drug, researchers can distinguish drug-derived metabolites from endogenous compounds with high confidence. This methodology is crucial for constructing a comprehensive metabolic profile and understanding the relative abundance of each biotransformation product.
The primary active metabolite of istradefylline is 4'-O-monodesmethyl istradefylline (M1). nih.gov Other identified metabolites include 1-β-hydroxylated-4'-O-demethyl istradefylline (M2), 3',4'-O-didemethyl istradefylline (M3), M1 sulfate conjugate (M4), M1 glucuronide (M5), 1-β-hydroxylated istradefylline (M8), and hydrogenated M3 (M10). nih.govdrugbank.com
Interactive Data Table: Pharmacokinetic Parameters of Istradefylline Metabolites Below is a sortable and searchable table summarizing the key pharmacokinetic parameters of istradefylline and its major metabolites.
Brain Penetration Studies in Animal Models using Labeled Istradefylline
The ability of a drug to cross the blood-brain barrier (BBB) is a critical factor for CNS-targeting agents like istradefylline. Stable isotope-labeled istradefylline is employed in animal models to quantify its concentration in both plasma and brain tissue. nih.gov This allows for the determination of the brain-to-plasma concentration ratio, a key indicator of BBB penetration.
In mouse models, istradefylline levels in plasma and brain are measured using techniques such as high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS). nih.gov These studies have demonstrated that istradefylline can effectively cross the blood-brain barrier. researchgate.net
Comprehensive Metabolite Identification and Structural Elucidation using Stable Isotope Tracing
Stable isotope tracing is a powerful tool for the definitive identification and structural elucidation of metabolites. The unique mass shift introduced by the isotopic labels provides a clear signature for drug-related compounds in complex biological matrices.
Strategies for Tracing this compound and its Biotransformation Products
The use of this compound, which contains both deuterium and carbon-13 labels, offers a robust method for tracing its metabolic fate. The distinct isotopic signature created by this labeling pattern allows for the confident identification of drug-related material in mass spectrometry analysis. This is particularly useful for identifying metabolites that are formed through various biotransformation pathways, such as oxidation, demethylation, and conjugation.
Istradefylline is primarily metabolized by cytochrome P450 enzymes, including CYP1A1, CYP3A4, and CYP3A5, with minor contributions from several other CYPs. nih.govdrugbank.com The use of labeled istradefylline helps in pinpointing the specific metabolic reactions and the enzymes involved.
Distinguishing Endogenous Compounds from Drug-Related Metabolites
A significant challenge in metabolite identification is differentiating between drug-derived metabolites and structurally similar endogenous compounds. Stable isotope labeling effectively overcomes this hurdle. The characteristic isotopic pattern of this compound and its metabolites serves as a unique fingerprint, allowing for their unambiguous detection against the background of endogenous molecules. researchgate.netnih.gov This ensures that only true drug-related metabolites are identified and characterized.
Characterization of Unidentified Metabolites based on Isotope Patterns
The distinct isotope patterns generated by stable isotope labeling are invaluable for the structural characterization of novel or unexpected metabolites. nih.gov By analyzing the mass shift and fragmentation patterns in high-resolution mass spectrometry, researchers can deduce the elemental composition and structural features of unknown metabolites. This approach provides a high degree of confidence that the identified compounds are genuinely derived from the administered tracer. nih.gov
Investigation of Metabolic Heterogeneity in Preclinical Disease Models
Preclinical disease models are essential for understanding how a disease state might alter the metabolism of a drug. Istradefylline has been extensively studied in animal models of Parkinson's disease. tandfonline.com By using labeled istradefylline in these models, researchers can investigate whether the disease pathology affects the drug's metabolic profile. This information is crucial for predicting potential differences in drug metabolism between healthy individuals and patients, which can have significant implications for efficacy and safety.
Advanced Analytical Strategies for the Quantification and Identification of Istradefylline M8 D3,13c and Its Metabolites
Mass Spectrometry (MS)-Based Methodologies for Quantification
Mass spectrometry has become an indispensable tool for the quantitative analysis of drugs and their metabolites in complex biological matrices due to its inherent sensitivity and selectivity. For istradefylline (B1672650) and its metabolites, MS-based methodologies, particularly when coupled with liquid chromatography, provide the robust and reliable data required for pharmacokinetic and metabolic studies.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective mass analysis of tandem mass spectrometry. It is frequently employed for the quantification of istradefylline and its metabolites in biological fluids.
The development of a sensitive and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is crucial for the accurate determination of istradefylline and its metabolites, such as the 1-β-hydroxylated metabolite M8. These methods are rigorously validated to ensure their reliability for bioanalytical applications.
A typical UPLC-MS/MS method involves sample preparation, chromatographic separation, and mass spectrometric detection. For instance, a method for the simultaneous quantification of istradefylline and levodopa in rat plasma utilized a simple protein precipitation step with methanol for sample cleanup latamjpharm.org. The chromatographic separation was achieved on an Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 μm) using a gradient elution with a mobile phase consisting of acetonitrile and 0.2% formic acid in water latamjpharm.org. The total run time for such an analysis can be as short as 3.5 to 4 minutes latamjpharm.orgresearchgate.net.
Detection is performed using a tandem mass spectrometer, often with an electrospray ionization (ESI) source operating in the positive ion mode and utilizing multiple reaction monitoring (MRM) for specificity and sensitivity researchgate.net.
Method validation is performed according to regulatory guidelines and typically includes the assessment of selectivity, linearity, accuracy, precision, recovery, and stability researchgate.net. For istradefylline, validated methods have demonstrated good linearity over a concentration range of 10-5000 ng/mL in rat plasma, with acceptable intra- and inter-day precision and accuracy latamjpharm.org. The majority of clinical studies supporting the labeling for istradefylline also used a validated LC/MS/MS method for the quantification of istradefylline and its metabolites, M1 and M8, in human plasma.
Table 1: Example UPLC-MS/MS Method Parameters for Istradefylline Analysis
| Parameter | Details | Source |
| Chromatography System | UPLC | latamjpharm.orgresearchgate.net |
| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) | latamjpharm.org |
| Mobile Phase | Acetonitrile and 0.2% Formic Acid in Water (Gradient) | latamjpharm.org |
| Flow Rate | 0.40 mL/min | latamjpharm.org |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | researchgate.net |
| Detection Mode | Multiple Reaction Monitoring (MRM) | researchgate.net |
| Sample Preparation | Protein Precipitation with Methanol | latamjpharm.org |
| Linearity Range | 10-5000 ng/mL (in rat plasma) | latamjpharm.org |
| Total Run Time | 3.5 minutes | latamjpharm.org |
In quantitative LC-MS/MS analysis, a stable isotope-labeled internal standard (SILS) is the gold standard for achieving the highest accuracy and precision. A SILS is an analog of the analyte where one or more atoms have been replaced with their heavy stable isotopes (e.g., ²H or D, ¹³C, ¹⁵N). For the quantification of the M8 metabolite of istradefylline, a specifically synthesized Istradefylline M8-d3,13C would serve as the ideal internal standard.
The fundamental principle behind using a SILS is that it is chemically identical to the analyte and thus exhibits nearly identical behavior during sample preparation, chromatography, and ionization. However, it is distinguishable by the mass spectrometer due to its higher mass. By adding a known amount of this compound to the sample at the beginning of the analytical process, any variations or losses of the M8 metabolite during extraction and analysis can be corrected for. Quantification is based on the ratio of the MS response of the endogenous M8 metabolite to that of the this compound internal standard. This approach, known as isotope dilution mass spectrometry, allows for precise and accurate absolute quantification. Commercially, stable isotope-labeled versions of the parent drug, such as Istradefylline-13C,d3, are available and used as tracers in the drug development process medchemexpress.com. The use of a SILS is a key strategy for robust metabolite quantification nih.gov.
Matrix effects, particularly ion suppression, are a significant challenge in LC-MS/MS bioanalysis. These effects occur when co-eluting endogenous components from the biological matrix (e.g., salts, lipids, proteins) interfere with the ionization of the target analyte in the mass spectrometer's source, leading to a suppressed or, less commonly, enhanced signal. This can severely compromise the accuracy and reproducibility of the quantitative results.
The most effective way to compensate for matrix effects is the use of a co-eluting SILS. Because the SILS (e.g., this compound) has virtually the same physicochemical properties and chromatographic retention time as the analyte (M8 metabolite), it experiences the same degree of ion suppression or enhancement. By calculating the peak area ratio of the analyte to the SILS, the variability caused by matrix effects is normalized, leading to a reliable and accurate measurement. This approach is superior to using a structural analog as an internal standard, which may not co-elute perfectly and may experience different matrix effects.
High-Resolution Mass Spectrometry (HRMS), using instruments like Quadrupole Time-of-Flight (Q-TOF), provides highly accurate mass measurements with errors typically in the low parts-per-million (ppm) range. This capability is invaluable for the structural characterization and identification of unknown compounds, such as drug metabolites or impurities.
In the context of istradefylline, HRMS has been used to characterize impurities in an intermediate of the drug's synthesis nih.gov. An Agilent Q-TOF mass spectrometer with an ESI source was used to obtain high-resolution mass spectra nih.gov. By determining the precise mass of a molecule, HRMS allows for the calculation of its elemental composition, which is a critical step in confirming the identity of a metabolite like M8 or identifying novel metabolic products. This accurate mass data, combined with fragmentation patterns from MS/MS experiments, provides a high degree of confidence in structural elucidation.
The validated LC-MS/MS methods are applied to quantify istradefylline and its metabolites in various complex biological samples to understand the drug's pharmacokinetic profile.
Plasma: Plasma is the most common matrix for pharmacokinetic studies. Numerous studies have developed and validated methods for quantifying istradefylline in human and animal plasma latamjpharm.orgnih.gov. Sample preparation typically involves a straightforward protein precipitation with an organic solvent like methanol or acetonitrile, followed by centrifugation to remove the precipitated proteins.
Tissues: Istradefylline targets adenosine (B11128) A₂A receptors, which are expressed in various tissues, notably in the brain's basal ganglia. To understand drug distribution and target engagement, it is necessary to measure its concentration in tissue homogenates. The analytical methods developed for plasma can often be adapted for tissue samples, although tissue matrices may require more extensive sample cleanup to remove lipids and other interfering substances.
Cell Lysates: In vitro studies using cell cultures are essential for investigating cellular mechanisms of drug action and metabolism. For these experiments, LC-MS/MS methods are used to quantify the uptake of istradefylline and the formation of its metabolites in cell lysates.
The robustness of LC-MS/MS, particularly when using a stable isotope-labeled internal standard like this compound, ensures reliable quantification across these diverse and complex biological matrices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy in Conjunction with Isotopic Labeling
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. nih.govnih.gov Its utility in metabolomics is significantly enhanced when used with isotopic labeling, a method where atoms in a molecule are replaced with their isotopes, such as replacing ¹²C with ¹³C or ¹H with ²H (deuterium). nih.govnih.gov This approach, often referred to as Stable Isotope Resolved Metabolomics (SIRM), leverages the unique magnetic properties of these isotopes to overcome some of NMR's inherent limitations, such as lower sensitivity compared to mass spectrometry. nih.govisolife.nlfrontiersin.org
The incorporation of stable isotopes like ¹³C and deuterium (B1214612) into Istradefylline to create Istradefylline M8-d3,¹³C provides distinct advantages. Isotopic labeling can simplify complex spectra, help in the identification of low-concentration metabolites, and allow for the tracing of metabolic pathways. nih.govnih.gov NMR's ability to provide detailed positional information of these labels is a key advantage, making it an indispensable tool for in-depth metabolic studies. nih.govfrontiersin.org
Structural Characterization of Istradefylline Metabolites
The primary application of NMR in metabolic studies is the definitive determination of molecular structures. nih.govhyphadiscovery.com For metabolites of Istradefylline M8-d3,¹³C, NMR provides unambiguous structural information that can be difficult to obtain from other methods like mass spectrometry alone. hyphadiscovery.com The process involves analyzing a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
Detailed research findings on related compounds demonstrate the power of this approach. For instance, in the characterization of an impurity from an Istradefylline intermediate, 1D NMR (¹H and ¹³C) along with 2D NMR techniques were employed to establish its complete structure. researchgate.netnih.gov
Key 2D NMR experiments and their roles in structural elucidation include:
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons, helping to piece together fragments of the molecule.
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbon atom they are attached to, providing a clear map of C-H bonds.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the molecular fragments into a complete structure. hyphadiscovery.com
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, which helps in determining the stereochemistry of the metabolite.
| 2D NMR Technique | Purpose in Structural Characterization of Istradefylline Metabolites |
| COSY | Establishes proton-proton (¹H-¹H) spin coupling networks to identify adjacent protons. |
| HSQC | Correlates each proton with its directly attached carbon (¹H-¹³C), mapping out C-H bonds. |
| HMBC | Shows long-range correlations (2-3 bonds) between protons and carbons, linking molecular fragments. |
| NOESY | Identifies protons that are physically close in space, aiding in the determination of 3D conformation. |
Elucidation of Labeled Atom Positions within Metabolites
A unique strength of NMR is its ability to precisely locate isotopically labeled atoms within a molecule. nih.gov For Istradefylline M8-d3,¹³C, NMR can confirm the exact positions of the three deuterium atoms and the single ¹³C atom in both the parent compound and any resulting metabolites.
The presence of deuterium (²H) is typically observed in a ¹H NMR spectrum by the disappearance of a proton signal at the site of substitution. The ¹³C label, on the other hand, introduces a distinct signal in the ¹³C NMR spectrum. Heteronuclear experiments like HSQC and HMBC are particularly valuable here; an HMBC experiment, for example, can show correlations from protons near the ¹³C-labeled carbon to the label itself, definitively confirming its location in the carbon skeleton. nih.gov This capability is essential for understanding the specific metabolic pathways involved, as it shows which parts of the molecule are retained or altered during metabolism.
Complementary Role of NMR in Metabolomics Studies
In the broader field of metabolomics, NMR and mass spectrometry (MS) are considered complementary rather than competing technologies. nih.gov While MS offers superior sensitivity, NMR provides unparalleled structural detail and reproducibility without the need for chemical standards for quantification. nih.govsemanticscholar.org
The use of isotopically labeled compounds like Istradefylline M8-d3,¹³C highlights NMR's unique contributions:
Flux Analysis: By tracking the incorporation and transformation of the ¹³C and deuterium labels through metabolic pathways, NMR can be used to measure metabolic fluxes, providing a dynamic view of cellular metabolism. nih.govfrontiersin.org
Non-destructive Analysis: NMR is a non-destructive technique, allowing the sample to be preserved for further analysis by other methods if needed. semanticscholar.org
Complex Mixture Analysis: NMR can analyze complex biological mixtures with minimal sample preparation, identifying and quantifying multiple metabolites simultaneously. semanticscholar.org
The combination of isotopic labeling with NMR's quantitative and structural capabilities provides a robust platform for a comprehensive understanding of the metabolic fate of Istradefylline. nih.gov
Chromatographic Separation Techniques for Labeled Istradefylline
Chromatographic techniques are essential for separating Istradefylline M8-d3,¹³C and its metabolites from complex biological matrices (such as plasma, urine, or cell extracts) before analysis. The separation is critical for accurate quantification and for obtaining pure samples required for structural elucidation by NMR.
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of pharmaceutical compounds and their metabolites.
Analytical HPLC: In its analytical capacity, HPLC is used to detect and quantify the levels of Istradefylline M8-d3,¹³C and its various metabolites in a sample. Studies on Istradefylline and related substances have established reliable reversed-phase HPLC (RP-HPLC) methods. rjptonline.org These methods typically use a C18 column as the stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (like phosphate buffer or orthophosphoric acid) and an organic solvent such as acetonitrile. rjptonline.orggoogle.com Detection is commonly performed using a UV detector at a wavelength where the compounds exhibit strong absorbance, such as 268 nm. rsc.orgnih.gov
Preparative HPLC (Prep-HPLC): When a sufficient quantity of a metabolite is needed for structural identification by NMR, preparative HPLC is employed. This technique uses larger columns and higher flow rates to isolate and purify specific compounds from a mixture. Research on an Istradefylline intermediate successfully utilized preparative HPLC with an isocratic mobile phase of acetonitrile and water (30:70, v/v) to separate the target impurity in sufficient amounts for subsequent NMR analysis. rsc.orgnih.gov This demonstrates the feasibility of isolating metabolites of Istradefylline M8-d3,¹³C for in-depth characterization.
| Parameter | Typical Analytical HPLC Conditions for Istradefylline | Typical Preparative HPLC Conditions for Istradefylline Intermediate |
| Stationary Phase | C18 Column (e.g., 250 mm x 4.6 mm, 5 µm) rjptonline.org | C18 or similar preparative column (e.g., 250 x 30 mm, 7 µm) rsc.org |
| Mobile Phase | Acetonitrile and aqueous buffer (e.g., 0.1% orthophosphoric acid) rjptonline.org | Acetonitrile and water (e.g., 30/70, v/v) rsc.orgnih.gov |
| Flow Rate | ~1.0 mL/min rjptonline.org | ~30 mL/min rsc.orgnih.gov |
| Detection | UV at ~246-268 nm rjptonline.orgnih.gov | UV at 268 nm rsc.orgnih.gov |
| Purpose | Quantification and detection | Isolation and purification for structural analysis |
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography. It utilizes columns packed with smaller particles (typically sub-2 µm) and operates at higher pressures than conventional HPLC. This results in several key advantages for the analysis of Istradefylline M8-d3,¹³C and its metabolites:
Enhanced Resolution: UPLC provides much sharper and narrower peaks, allowing for the separation of closely related metabolites that might co-elute in an HPLC system. This is particularly important in metabolomics, where multiple isomeric or structurally similar metabolites can be present.
Increased Speed: The higher efficiency of UPLC columns allows for significantly faster analysis times, often reducing run times from minutes to seconds without sacrificing separation quality. This improves throughput, which is critical for large-scale metabolomics studies.
Improved Sensitivity: The sharper peaks obtained with UPLC lead to a greater peak height for a given concentration, resulting in lower detection limits and improved sensitivity.
While specific UPLC methods for Istradefylline M8-d3,¹³C are not detailed in the provided context, the principles of UPLC make it an ideal platform for high-resolution metabolic profiling of this labeled compound, enabling a more detailed and rapid assessment of its metabolic fate.
Mechanistic Elucidation of Istradefylline Action in Preclinical Models Via Isotopic Studies
Exploration of Adenosine (B11128) A2A Receptor Binding Kinetics and Dynamics using Labeled Probes
The unique properties of isotopically labeled istradefylline (B1672650) allow for precise measurement of its binding characteristics to the adenosine A2A receptor. These studies are fundamental to understanding the drug's potency, selectivity, and duration of action at the molecular level.
In vitro receptor binding assays are essential for characterizing the affinity and selectivity of a ligand for its receptor. The use of radiolabeled istradefylline in these assays has demonstrated its high affinity for adenosine A2A receptors across various species, including humans, marmosets, dogs, rats, and mice nih.gov. These studies typically involve incubating membranes from cells or tissues expressing the receptor with the labeled ligand and then measuring the amount of bound radioactivity.
Competition binding assays, where the labeled istradefylline competes with unlabeled compounds for binding to the A2A receptor, have further established its selectivity. Research has shown that istradefylline has a significantly lower affinity for other adenosine receptor subtypes such as A1, A2B, and A3 nih.gov. Moreover, it displays negligible affinity for other neurotransmitter receptors, including dopamine D1-D5 receptors, and does not significantly inhibit key enzymes in neurotransmitter metabolism like monoamine oxidase-A, monoamine oxidase-B, or catechol-O-methyl transferase nih.gov.
| Receptor Subtype | Relative Affinity | Species Studied |
|---|---|---|
| Adenosine A2A | High | Human, Marmoset, Dog, Rat, Mouse |
| Adenosine A1 | Low | Human, Marmoset, Dog, Rat, Mouse |
| Adenosine A2B | Low | Human, Marmoset, Dog, Rat, Mouse |
| Adenosine A3 | Low | Human, Marmoset, Dog, Rat, Mouse |
Kinetic studies using labeled istradefylline have provided insights into the dynamics of its interaction with the human adenosine A2A receptor. These analyses reveal the rates at which the drug associates with and dissociates from the receptor. Kinetic analysis has shown that istradefylline binds to the human A2A receptors in a reversible manner nih.gov. The association of istradefylline with the receptor is rapid, reaching equilibrium within one minute nih.gov. Similarly, the dissociation is also swift, with the binding being almost completely reversed within one minute nih.gov. This rapid on-off binding kinetic is a significant characteristic of istradefylline's pharmacological profile.
Elucidation of Cellular and Molecular Mechanisms in Preclinical Models
Beyond receptor binding, isotopic studies have been instrumental in unraveling the cellular and molecular mechanisms through which istradefylline exerts its effects in preclinical models of neurological disorders.
In preclinical models of Parkinson's disease, the motor deficits are associated with the over-activation of the striatopallidal pathway, also known as the indirect pathway, in the dorsal striatum nih.gov. This over-activation is due to the loss of dopamine signaling, which normally acts as a brake on this pathway nih.gov. Adenosine A2A receptors are highly concentrated on the GABAergic medium spiny neurons of this indirect pathway, where they are co-localized with dopamine D2 receptors nih.govdrugbank.commdpi.com.
Istradefylline, by acting as an antagonist at these A2A receptors, blocks the excitatory effects of adenosine tandfonline.com. This action helps to normalize the function of the striato-thalamo-cortical loops that control voluntary movement tandfonline.com. By reducing the hyperactivity of the striatopallidal neurons, istradefylline helps to correct the imbalance between the direct and indirect pathways in the basal ganglia nih.gov. This selective modulation of GABAergic tone in the indirect pathway is a key mechanism that distinguishes istradefylline from dopaminergic therapies tandfonline.com.
The adenosine A2A receptor is a G-protein coupled receptor that, upon activation by an agonist, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels mdpi.com. Istradefylline's action as a competitive antagonist at this receptor has been shown to modulate this downstream signaling cascade.
In cultured cells, istradefylline has been demonstrated to inhibit the accumulation of cAMP induced by the A2A agonist CGS21680 nih.gov. It shifts the concentration-response curve of the agonist to the right without affecting the maximal response, which is characteristic of competitive antagonism nih.gov. This confirms that istradefylline directly blocks the primary signaling pathway of the adenosine A2A receptor.
| Signaling Molecule | Effect of A2A Agonist (e.g., CGS21680) | Effect of Istradefylline |
|---|---|---|
| cAMP | Increase | Inhibits agonist-induced increase |
The antagonism of adenosine A2A receptors by istradefylline leads to significant neurochemical alterations in preclinical brain models. A primary effect is the modulation of neurotransmitter release in the striatum. The antagonistic interaction between A2A and dopamine D2 receptors is a key aspect of this nih.gov. By blocking A2A receptors, istradefylline enhances the action of dopamine at D2 receptors on the striatopallidal neurons researchgate.net.
This leads to a reduction in the enhanced GABAergic tone to the globus pallidus externa (GPe), which is a downstream effect of the overactive indirect pathway in Parkinson's disease models tandfonline.com. This modulation of GABAergic transmission is a crucial neurochemical alteration that contributes to the motor-enhancing effects of istradefylline observed in these models tandfonline.com. Furthermore, by acting through a non-dopaminergic mechanism, istradefylline offers a distinct approach to modulating the altered neurochemistry of the parkinsonian brain researchgate.net.
Preclinical Behavioral Pharmacology with Labeled Istradefylline
Preclinical studies utilizing istradefylline in various animal models have been instrumental in defining its therapeutic potential and mechanism of action as a selective adenosine A2A receptor antagonist. patsnap.commovementdisorders.org These models are designed to replicate key pathological features of human neurological diseases, allowing for detailed investigation into the drug's effects on behavior and neurobiology. nih.govspringermedicine.com
Animal models of Parkinson's disease (PD), often induced by neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) or 6-hydroxydopamine, are crucial for evaluating potential therapeutics. movementdisorders.orgnih.gov In these models, istradefylline has demonstrated efficacy, particularly in improving motor symptoms, which supports the hypothesis that A2A receptor antagonists can suppress the hyperactivity of the indirect basal ganglia pathway characteristic of PD. movementdisorders.orgnih.gov
The evaluation of motor function is a critical component of preclinical PD research, employing a variety of specialized tests. frontiersin.orgresearchgate.net In rodent models, istradefylline has been shown to reverse catalepsy and attenuate dopamine depletion in the striatum. immune-system-research.com Studies in non-human primate models, which more closely mimic the human condition, provide further validation.
In MPTP-treated macaques, a gold-standard model for parkinsonian motor symptoms, istradefylline monotherapy was observed to specifically alleviate postural deficits. nih.gov When administered with a sub-optimal dose of levodopa, it significantly alleviated bradykinesia. nih.gov Combining istradefylline with an optimal levodopa dose enhanced therapeutic effects on both bradykinesia and locomotion. nih.gov These assessments demonstrate the compound's ability to modulate key motor control pathways within the basal ganglia.
| Treatment Condition (MPTP-Macaque Model) | Observed Effect on Motor Function | Primary Motor Symptom Targeted |
|---|---|---|
| Istradefylline (alone) | Alleviated postural deficits | Posture |
| Istradefylline + Sub-optimal Levodopa | Specifically alleviated bradykinesia | Bradykinesia |
| Istradefylline + Optimal Levodopa | Enhanced therapeutic effects on bradykinesia and locomotion | Bradykinesia, Locomotion |
Beyond symptomatic relief, research has explored the neuroprotective and anti-inflammatory potential of istradefylline. Neuroinflammation is a key pathological feature of neurodegenerative diseases, including PD. frontiersin.org Preclinical studies suggest that A2A receptor antagonism can mitigate this process. movementdisorders.orgnih.gov
In a rat model of cerebral ischemia, istradefylline demonstrated significant neuroprotective effects. nih.gov The treatment markedly reduced hippocampal neurodegeneration and lowered levels of key inflammatory markers. nih.gov Furthermore, it prevented the downregulation of recognized anti-inflammatory molecules, suggesting a dual action of suppressing harmful inflammation while preserving protective mechanisms. nih.gov This potential for neuroprotection has also been suggested in MPTP and alpha-synuclein-based animal models of PD. movementdisorders.org
| Marker Type | Specific Marker | Effect of Istradefylline Treatment (Rat Ischemia Model) |
|---|---|---|
| Pro-inflammatory Markers | GFAP/Iba-1 (markers of astrogliosis/microglial activation) | Reduced |
| TNF-α | Reduced | |
| nNOS | Reduced | |
| iNOS | Reduced | |
| Anti-inflammatory Markers | TGF-β1 | Downregulation Prevented |
| IL-4 | Downregulation Prevented |
The interaction between istradefylline and levodopa is of significant clinical interest. Preclinical models have been essential for understanding the mechanistic basis of this interaction. Studies consistently show that istradefylline provides a robust improvement in motor function when combined with levodopa. nih.govimmune-system-research.com
Studies in Animal Models of Neurological Conditions (e.g., Parkinson's Disease Models)
Application in Target Engagement and Occupancy Studies (Preclinical)
A critical step in drug development is confirming that the drug engages its intended target in the brain at clinically relevant concentrations. Isotopically labeled ligands are used in techniques like Positron Emission Tomography (PET) to measure receptor occupancy. While often conducted in humans, these studies are based on principles established in preclinical animal models.
A PET study using the radioligand ¹¹C-preladenant was conducted to determine the occupancy of A2A receptors by istradefylline. nih.gov The results demonstrated a clear dose-dependent binding of istradefylline to A2A receptors in key areas of the basal ganglia. nih.gov This direct evidence of target engagement confirms that the approved clinical doses achieve sufficient receptor occupancy to exert a pharmacological effect. nih.gov
| Brain Region | Maximal A₂A Receptor Occupancy (%) | ED₅₀ (mg) |
|---|---|---|
| Ventral Striatum | 93.5% | 28.6 mg |
| Caudate | 69.5% | 10.8 mg |
| Putamen | 66.8% | 14.8 mg |
Theoretical and Computational Aspects of Isotopic Labeling in Drug Research
Kinetic Isotope Effects (KIE) and their Application in Mechanistic Studies of Istradefylline (B1672650) Metabolism
The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction is altered by substituting an atom in the reactant with one of its heavier isotopes. This effect is particularly pronounced when the bond to the isotopic atom is broken or formed in the rate-determining step of the reaction. youtube.com In the context of drug metabolism, studying KIEs, especially with deuterium (B1214612), offers profound insights into enzymatic mechanisms. nih.gov
The metabolism of Istradefylline is primarily carried out by cytochrome P450 (CYP) enzymes, specifically CYP1A1 and CYP3A4. tandfonline.comnih.govnih.gov These enzymes often catalyze oxidation reactions that involve the cleavage of a carbon-hydrogen (C-H) bond. nih.gov When a hydrogen atom is replaced by a deuterium atom, the resulting carbon-deuterium (C-D) bond is stronger and has a lower zero-point vibrational energy than the corresponding C-H bond. Consequently, more energy is required to break the C-D bond, which can lead to a slower reaction rate.
The observation of a significant primary deuterium KIE is strong evidence that C-H bond cleavage is a rate-limiting or partially rate-limiting step in the enzymatic reaction. researchgate.net For a labeled compound like Istradefylline M8-d3,¹³C, if the deuterium atoms are placed at a site of metabolic oxidation, a decreased rate of metabolism at that position would be expected. Cytochrome P450 enzymes are responsible for about 75% of drug metabolism, making KIE studies a valuable tool. nih.gov The first report of a KIE in P450-linked drug metabolism was in 1961 with the N-demethylation of morphine. nih.govresearchgate.net
This principle allows researchers to:
Probe Reaction Mechanisms: Determine if C-H bond breaking is the slowest step in the metabolic pathway.
Modulate Metabolism: Strategically place deuterium atoms to slow down metabolism, potentially improving a drug's pharmacokinetic profile. nih.gov
Investigate Metabolic Switching: Deuteration at one site might slow metabolism there, causing the enzymes to metabolize the drug at an alternative site, an effect known as "metabolic switching". nih.gov
By slowing the rate of metabolism, isotopic labeling can directly influence key pharmacokinetic parameters. The strategic use of deuterium substitution is being actively explored to improve drug half-life and lower clearance. nih.gov A slower metabolic rate due to the KIE can lead to:
Decreased Clearance (CL): The rate at which the drug is removed from the body is reduced. A population pharmacokinetic model for Istradefylline identified an apparent oral clearance (CL/F) of 5.76 L/h. nih.gov Deuterium substitution at a primary metabolic site could lower this value.
Increased Half-Life (t½): The time it takes for the drug concentration in the plasma to reduce by half is extended. Istradefylline has a long mean terminal half-life of around 83 hours. nih.gov The KIE could potentially prolong this further.
These modifications can have significant therapeutic implications. However, it is crucial to conduct in vitro KIE measurements before proceeding to in vivo studies, as other factors like blood flow can also limit drug removal. nih.gov
| Pharmacokinetic Parameter | Typical Value (Unlabeled Istradefylline) | Predicted Change with Deuteration (e.g., in Istradefylline M8-d3,¹³C) | Mechanistic Rationale |
|---|---|---|---|
| Apparent Oral Clearance (CL/F) | ~5.76 L/h nih.gov | Decrease | Slower rate of C-D bond cleavage by CYP450 enzymes reduces metabolic clearance. nih.gov |
| Terminal Half-Life (t½) | ~83 hours nih.gov | Increase | Reduced clearance leads to a longer residence time of the drug in the body. |
| Area Under the Curve (AUC) | Variable | Increase | Slower elimination results in greater overall drug exposure over time. nih.gov |
Computational Modeling for Predicting Isotopic Labeling Outcomes
In silico or computational methods have become indispensable in drug discovery, offering ways to predict metabolic fate and molecular behavior, thereby saving time and resources. creative-biolabs.combeilstein-journals.org These tools are particularly useful in the context of isotopic labeling.
Computational tools can predict the likely sites of metabolism on a drug molecule and the structures of the resulting metabolites. eurekaselect.com These methods are broadly classified into ligand-based and structure-based approaches. nih.gov
Ligand-based methods use the chemical structure of the drug to predict its metabolic fate based on known biotransformation rules or machine learning models trained on large datasets. creative-biolabs.com
Structure-based methods use the 3D structures of metabolic enzymes, like cytochrome P450s, to dock the drug molecule into the active site and predict how and where it will be metabolized. eurekaselect.com
For Istradefylline, these programs could predict its conversion to various metabolites, including the 1-β-hydroxylated istradefylline (M8). nih.gov Software such as BioTransformer, Meteor, and others can generate lists of potential metabolites from both Phase I and Phase II pathways. nih.gov Recent advances using deep language models, like in MetaPredictor, offer a rule-free, end-to-end approach to predict human metabolites for small molecules. oup.com By understanding the likely metabolic hotspots on the Istradefylline scaffold, researchers can strategically decide where to place isotopic labels to study specific metabolic pathways or to intentionally slow down metabolism.
Molecular dynamics (MD) is a computational simulation technique that models the physical movements of atoms and molecules over time. nist.gov MD simulations provide a detailed, atomistic view of how a drug molecule interacts with its biological target, such as an enzyme or receptor.
For a compound like Istradefylline M8-d3,¹³C, MD simulations could be used to:
Model its binding within the active site of a CYP3A4 enzyme, providing insights into how the deuteration might alter its orientation or residence time.
Simulate the vibrational properties of the C-D bonds compared to C-H bonds, helping to rationalize observed kinetic isotope effects.
Predict how isotopic substitution might subtly alter the conformational preferences of the molecule, which could influence its biological activity. nih.gov
Mass Isotopomer Distribution (MID) Analysis and Fluxomics
Fluxomics is the quantitative study of metabolic fluxes, or the rates of turnover of metabolites in a biological system. researchgate.net It is a powerful technique for understanding the dynamic nature of metabolism. mdpi.com Isotopic labeling is central to fluxomics, as it allows researchers to trace the path of atoms through metabolic networks. nih.gov
When a cell or organism is supplied with an isotopically labeled substrate (a "tracer"), the label is incorporated into downstream metabolites. Mass spectrometry is then used to measure the mass isotopomer distribution (MID) of these metabolites. nih.gov A mass isotopomer is a molecule that differs in the number of isotopic labels it contains. The MID is the relative abundance of each mass isotopomer (e.g., M+0 for unlabeled, M+1 for one label, M+2 for two labels, etc.). nih.gov
In the case of Istradefylline M8-d3,¹³C, the presence of both deuterium and carbon-13 provides a unique mass signature. By administering this labeled compound, researchers can:
Trace Metabolic Fate: Track the appearance of the d3 and ¹³C labels in various downstream metabolites in plasma, urine, or feces, confirming metabolic pathways.
Quantify Fluxes: Measure the rate at which Istradefylline M8-d3,¹³C is converted to other metabolites. The pattern of label incorporation provides quantitative data that can be fitted to metabolic models to calculate intracellular reaction rates. mdpi.com
Distinguish Pathways: The unique combination of isotopes can help distinguish between converging or branching metabolic pathways with high resolution. mdpi.com
Accurate MID measurement is critical for reliable flux analysis. nih.gov Techniques using liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed to precisely measure the MIDs of numerous metabolites, improving the precision of flux estimations. dtu.dkresearchgate.net
| Analysis Type | Objective | Methodology | Expected Outcome for Istradefylline M8-d3,¹³C |
|---|---|---|---|
| Metabolite Identification | Confirm the structures of downstream metabolites. | Administer labeled compound and analyze biological samples (e.g., plasma, urine) using LC-MS/MS to detect molecules with the isotopic signature. | Detection of new metabolites retaining the d3 and/or ¹³C labels, confirming the metabolic pathway originating from the M8 metabolite. |
| Metabolic Flux Analysis | Quantify the rate of specific metabolic reactions. | Measure the time-course of label incorporation into various metabolites and use computational models to calculate reaction rates (fluxes). mdpi.com | Determination of the rate of conversion of Istradefylline M8 to subsequent metabolites, providing a quantitative understanding of its clearance pathway. |
| Pathway Elucidation | Differentiate between alternative metabolic routes. | Analyze the specific pattern of mass isotopomers (isotopologue distribution) in products to infer the reaction mechanism. nih.gov | Clarification of whether the M8 metabolite undergoes, for example, further oxidation versus conjugation, based on the MID of the resulting products. |
Algorithms for Quantifying Isotope Enrichment
A primary challenge in studies using labeled compounds is the accurate quantification of isotopic enrichment, which is the measure of the amount of the isotope-labeled tracer that has been incorporated into a given metabolite. mdpi.com Raw data from analytical instruments like mass spectrometers (MS) reflect not only the tracer's isotopes but also the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N, ²H). Therefore, computational algorithms are essential to deconvolve these signals and determine the true level of enrichment from the tracer.
The fundamental goal of these algorithms is to calculate Mass Isotopomer Distributions (MIDs), which describe the relative abundance of each isotopologue (molecules that differ only in their isotopic composition) of a metabolite. mdpi.com This correction is crucial, especially when quantifying low levels of enrichment. mdpi.com
Several algorithmic approaches have been developed for this purpose:
Matrix Correction Methods: This common approach uses a correction matrix constructed based on the elemental formula of the metabolite and the known natural abundance of all isotopes. mdpi.com The algorithm solves a system of linear equations to subtract the contribution of naturally occurring isotopes from the measured signal, thereby isolating the signal corresponding to the isotopic enrichment from the administered tracer. Software like IsoCor utilizes these methods for high-resolution mass spectrometry data. nih.gov
Binomial and Multinomial Distribution Algorithms: For compounds composed of elements with two primary isotopes (like carbon with ¹²C and ¹³C), the theoretical isotope distribution can be calculated using the binomial distribution. acs.org More complex algorithms extend this to handle multiple elements with various isotopes. These methods can rigorously produce isotope distributions with correct mean and standard deviation values, providing a high degree of accuracy. acs.org
Isotope-Edited Spectroscopy Algorithms: In the context of Nuclear Magnetic Resonance (NMR) spectroscopy, specific pulse sequences and algorithms are used to filter spectra. For instance, the Isotope-Edited Total Correlation Spectroscopy (ITOCSY) method separates the signals from ¹²C- and ¹³C-containing molecules into distinct, quantitatively equivalent spectra. acs.org This allows for precise measurement of ¹³C enrichment by comparing the signal intensities in the complementary spectra. acs.org
These computational methods are vital for transforming raw analytical data into biologically meaningful quantitative information on metabolic pathways. nih.gov
Table 1: Comparison of Isotope Enrichment Quantification Algorithms
| Algorithm Type | Principle | Typical Application | Key Advantage |
|---|---|---|---|
| Matrix Correction | Solves a system of linear equations to correct for the natural abundance of all isotopes based on the compound's elemental formula. mdpi.com | Mass Spectrometry (MS) | High accuracy for complex molecules and high-resolution data. nih.gov |
| Binomial/Multinomial Distribution | Calculates theoretical isotope patterns based on probabilistic distributions of isotopes for each element in the molecule. acs.org | Mass Spectrometry (MS) | Ultra-high speed and mathematical rigor for calculating stick spectra with correct intensity ratios. acs.org |
| Isotope-Edited Filtering | Utilizes specialized pulse sequences to separate NMR signals from ¹²C and ¹³C-bound protons into different spectra for direct comparison. acs.org | Nuclear Magnetic Resonance (NMR) | Unambiguous compound identification and highly accurate enrichment measurement without reliance on external standards. acs.org |
Software Tools for Metabolic Pathway Reconstruction from Labeled Data
Following the quantification of isotope enrichment in various metabolites, the next critical step is to place this information into a biological context by reconstructing the metabolic pathways involved. Isotopic labeling data reveals the flow of atoms from a parent drug, like Istradefylline M8-d3,13C, through a series of biochemical transformations. Computational software tools are indispensable for assembling these data points into coherent pathway maps, performing flux analysis, and visualizing the results. nih.gov
Several software packages have been developed to address this need:
Pathway Tools: This is a comprehensive software environment that can predict the metabolic network of an organism from its genome. sri.comyoutube.com Its PathoLogic component performs metabolic reconstructions, while the MetaFlux component can use the resulting models to perform metabolic flux balance analysis. sri.comyoutube.com Researchers can use it to visualize experimental data, including from metabolomics, on diagrams of the full metabolic network, providing a systems-level view of a drug's impact. nih.govsri.com
Escher-Trace: This is an open-source, web-based tool specifically designed for the analysis and visualization of stable isotope tracing data. escholarship.org It allows users to upload mass spectrometry data, correct for natural isotope abundance, and generate high-quality graphs of metabolite labeling. escholarship.org A key feature is its ability to overlay this data directly onto custom-built or annotated metabolic pathway maps, facilitating the interpretation of labeling patterns in a clear, visual format. escholarship.org
CellNetAnalyzer and Omix: These are powerful tools for network visualization and analysis. nih.gov CellNetAnalyzer excels at displaying pathway fluxes in addition to the standard network components. Omix is particularly well-suited for visualizing flux data, including from ¹³C labeling experiments, and can integrate it with other omics data types like transcriptomics. nih.gov
These software solutions bridge the gap between quantitative isotopic data and biological insight, enabling researchers to build detailed models of drug metabolism and its effect on cellular biochemistry. nih.gov
Table 2: Features of Metabolic Pathway Reconstruction Software
| Software | Primary Function | Key Features | Input Data Type |
|---|---|---|---|
| Pathway Tools | Comprehensive genome informatics and systems biology. sri.com | Metabolic reconstruction (PathoLogic), flux balance analysis (MetaFlux), visualization of omics data on pathway diagrams. sri.comyoutube.com | Annotated genome, omics datasets (gene expression, metabolomics). sri.com |
| Escher-Trace | Visualization of stable isotope tracing data. escholarship.org | Correction for natural isotope abundance, generation of labeling graphs, overlay of data on metabolic maps. escholarship.org | Mass spectrometry tracing data. escholarship.org |
| CellNetAnalyzer | Constraint-based flux analysis and network visualization. nih.gov | Displays pathway fluxes, reactions, and metabolites. | Metabolic network models. |
| Omix | Rich network visualization. nih.gov | Visualizes fluxes and ¹³C data, integrates with transcriptome data, supports different abstraction levels. nih.gov | Metabolome data, metabolic flux analysis data. |
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Future Directions and Emerging Applications of Istradefylline M8 D3,13c in Academic Research
Advancements in Synthesis of Complex Labeled Compounds
The synthesis of complex, multi-labeled molecules like Istradefylline (B1672650) M8-d3,13C requires sophisticated chemical strategies. The development of more efficient and selective labeling methods is paramount for producing high-purity isotopologues for research. These advancements are critical for reducing costs, improving yield, and enabling the creation of novel tracer molecules for intricate biological studies.
Recent progress in synthetic chemistry has introduced advanced labeling technologies that offer greater specificity and efficiency, minimizing the impact on the molecule's inherent biological activity. assaygenie.com These methods are moving beyond traditional techniques to provide more precise control over the placement of isotopic labels.
Key emerging technologies include:
Click Chemistry : This bioorthogonal approach enables the efficient and highly specific conjugation of molecules, which can be adapted for isotopic labeling in complex biological environments without interfering with native biochemical processes. assaygenie.com
HaloTag Technology : A versatile method involving a genetically encoded protein tag that covalently binds to a synthetic ligand. nih.gov This system can be adapted to bring an isotopic label to a specific protein target, facilitating studies of drug-protein interactions. nih.govnih.gov
Site-Specific Labeling : This strategy utilizes enzymes or targeted chemical reactions to modify specific amino acid residues or functional groups. assaygenie.com For a molecule like Istradefylline, analogous site-specific approaches ensure that isotopic labels are placed at precise locations without altering the pharmacologically active core structure.
These modern techniques represent a significant leap forward, allowing for the creation of precisely labeled compounds essential for sensitive and accurate research applications.
| Technology | Principle | Key Advantage |
|---|---|---|
| Click Chemistry | Bioorthogonal reaction for efficient and specific molecular conjugation. assaygenie.com | High specificity in complex biological systems. assaygenie.com |
| HaloTag Technology | A protein tag binds a synthetic ligand, enabling attachment of various labels. nih.govnih.gov | Versatility in labeling and targeting specific proteins. nih.gov |
| Site-Specific Labeling | Enzymatic or chemical reactions targeting specific functional groups. assaygenie.com | Ensures label does not impede the molecule's function. assaygenie.com |
Microwave-assisted organic synthesis (MAOS) has become an important tool for accelerating the development of isotopically labeled compounds, particularly for deuteration. sphinxsai.com This technology utilizes microwave irradiation to heat reactions more efficiently and uniformly than conventional methods. sphinxsai.com For deuteration, microwave-assisted protocols can significantly reduce reaction times, often from many hours or days to mere minutes. researchgate.net
The process typically involves a hydrogen-deuterium (H-D) exchange reaction using a deuterium (B1214612) source like deuterium oxide (D₂O). researchgate.net Microwave irradiation facilitates this exchange, leading to rapid and high-level incorporation of deuterium into the target molecule. researchgate.netnih.gov This method has proven effective for a variety of organic molecules, including pharmaceuticals, and offers a convenient, low-cost, and rapid route to preparing deuterated standards. nih.govnih.gov The reduction in reaction time and potential for higher isotopic enrichment make it a highly attractive strategy for synthesizing compounds like Istradefylline M8-d3,13C. researchgate.net
Integration with Advanced Multi-Omics Approaches
The complexity of biological systems requires analytical methods that can provide a holistic view. Multi-omics integrates data from various biomolecular levels—genomics, proteomics, metabolomics, and transcriptomics—to understand systemic responses and mechanisms. nih.govtechscience.com Stable isotope-labeled compounds like this compound are instrumental in these approaches, particularly in metabolomics and proteomics, where they serve as tracers to map metabolic pathways and quantify molecular interactions. nih.gov By combining datasets, researchers can uncover novel drug targets, identify biomarkers, and gain deeper insights into a drug's system-level effects. nih.govtechscience.com
Stable isotope tracing is a powerful technique in modern metabolomics research used to map the flow of atoms through metabolic pathways. immune-system-research.com By introducing a labeled compound like this compound into a biological system, researchers can track its transformation into various metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. immune-system-research.com The distinct mass of the heavy isotopes allows for the clear differentiation of the compound and its derivatives from the endogenous, unlabeled molecules. youtube.com
This approach is central to Metabolic Flux Analysis (MFA) , which moves beyond static measurements of metabolite levels to quantify the rates of metabolic reactions. immune-system-research.commdpi.com Tracking the incorporation of ¹³C and deuterium labels from this compound into downstream metabolites provides dynamic information about the activity of specific metabolic pathways. immune-system-research.comnih.gov This allows for a detailed understanding of how the drug perturbs cellular metabolism, providing mechanistic insights that are not achievable with classical metabolomics studies. mdpi.comnih.gov
| Approach | Description | Role of this compound |
|---|---|---|
| Metabolomics | System-wide study of metabolite levels in a biological sample. nih.gov | Acts as an internal standard for quantification and helps identify drug-derived metabolites. nih.gov |
| Fluxomics | Measures the rates of metabolic reactions and the flow of molecules through pathways. researchgate.net | Serves as a tracer to follow the metabolic fate of the drug and quantify pathway activity. immune-system-research.com |
A major challenge in untargeted metabolomics is the confident identification of metabolites from the thousands of features detected by high-resolution mass spectrometry. frontiersin.org The use of multiple, independent (orthogonal) analytical parameters is crucial for accurate annotation. frontiersin.org Standard identification relies on matching at least two parameters, such as retention time, accurate mass (m/z), and MS/MS fragmentation patterns, with those of an authentic reference standard. frontiersin.org
The isotopic signature of this compound and its metabolites provides a powerful orthogonal piece of information. The known mass shift and characteristic isotopic pattern created by the d3 and ¹³C labels serve as a unique filter to specifically identify drug-related compounds within a complex biological matrix. osti.gov Advanced analytical techniques like ion mobility spectrometry, which separates molecules based on their size and shape, can be combined with mass spectrometry to provide yet another layer of separation, helping to distinguish between isomeric and isobaric metabolites that would otherwise be difficult to identify. acs.org This multi-faceted approach significantly enhances the confidence and accuracy of metabolite identification in drug metabolism studies. frontiersin.orgacs.org
Novel Applications in Preclinical Disease Modeling and Biomarker Discovery
Istradefylline is an adenosine (B11128) A2A receptor antagonist investigated for its therapeutic potential in Parkinson's disease. e-jmd.orgresearchgate.net The use of its isotopically labeled form, this compound, in preclinical animal models of Parkinson's disease offers significant advantages. It allows for precise pharmacokinetic/pharmacodynamic (PK/PD) modeling, enabling researchers to correlate drug exposure in specific tissues with therapeutic or off-target effects. nih.gov
In the context of biomarker discovery, multi-omics approaches powered by stable isotope labeling can identify novel molecular signatures associated with drug response or disease progression. nih.govfrontiersin.org By tracing the metabolic fate of this compound, researchers can identify metabolic pathways that are modulated by the drug. immune-system-research.com Perturbations in these pathways may yield new biomarkers that can be used to monitor treatment efficacy or stratify patient populations in future clinical trials. techscience.comnih.gov For instance, prospective studies using Istradefylline are already underway to quantify its effects on specific symptoms like tremor in Parkinson's disease, and the use of labeled compounds in parallel preclinical studies can help elucidate the underlying molecular changes. mdsabstracts.org This integration of advanced analytical techniques with disease modeling is crucial for accelerating the translation of preclinical findings to clinical applications.
Exploring Istradefylline's Mechanistic Role in Other Preclinical Disease Models
While Istradefylline is primarily recognized for its application in Parkinson's disease, its mechanism of action holds therapeutic promise for other neurological conditions. Preclinical studies are beginning to uncover its potential in models of other neurodegenerative and neurological disorders.
Alzheimer's Disease (AD): Research in animal models of Alzheimer's disease suggests that adenosine A2A receptor antagonists like Istradefylline could offer cognitive benefits. In aging mice with amyloid plaque pathology, low-dose Istradefylline treatment was found to enhance spatial memory and habituation. researchgate.netnist.gov This effect is believed to be linked to the modulation of astrocytic A2A receptor levels, which are elevated in the hippocampus and neocortex in the presence of amyloid pathology. researchgate.netnist.gov Some studies, however, suggest a more complex role, with one report indicating that Istradefylline might increase the generation of amyloid-beta (Aβ) in primary neuronal cells from an AD mouse model. chemicalsknowledgehub.com These contrasting findings highlight the need for further investigation into the nuanced effects of A2A receptor antagonism in the context of AD pathology.
Cerebral Ischemia (Stroke): The neuroprotective effects of Istradefylline have also been investigated in preclinical models of stroke. In a rat model of cerebral ischemia, Istradefylline administration demonstrated the ability to attenuate behavioral abnormalities, neuroinflammation, and neurodegeneration. cwsabroad.com Specifically, the treatment reduced anxiety and depressive-like behaviors, as well as cognitive and motor deficits induced by the ischemic event. cwsabroad.com These findings suggest that by targeting adenosine A2A receptors, Istradefylline could mitigate the neuronal damage and functional impairments that follow a stroke. cwsabroad.com
The following table summarizes key findings from preclinical studies of Istradefylline in disease models other than Parkinson's disease.
Table 1: Research Findings of Istradefylline in Preclinical Disease Models| Disease Model | Key Findings | Reference |
|---|---|---|
| Alzheimer's Disease (Aging mice with amyloid pathology) | Enhanced spatial memory and habituation with low-dose treatment. | researchgate.netnist.gov |
| Alzheimer's Disease (Primary neuronal cells from AD mouse model) | Increased Aβ generation and γ-secretase activity. | chemicalsknowledgehub.com |
| Cerebral Ischemia (Rat model) | Attenuated behavioral abnormalities, neuroinflammation, and neurodegeneration. Reduced cognitive and motor deficits. | cwsabroad.com |
Identification of Preclinical Biomarkers using Labeled Standards
The discovery and validation of biomarkers are crucial for diagnosing diseases, monitoring their progression, and assessing therapeutic responses in preclinical studies. criver.commdpi.com Stable isotope-labeled compounds, such as this compound, are indispensable tools in this process, particularly in quantitative mass spectrometry. iris-biotech.de
Role of Isotope-Labeled Internal Standards: In liquid chromatography-mass spectrometry (LC-MS) analysis, stable isotope-labeled internal standards (SIL-ISs) are considered the gold standard for achieving accurate and precise quantification of analytes in complex biological matrices like blood, urine, and tissue. iris-biotech.dealfa-chemistry.comnih.gov this compound, being chemically identical to the unlabeled drug but with a different mass, co-elutes during chromatography and experiences similar ionization effects. nih.gov This allows it to correct for variations in sample preparation, extraction recovery, and instrument response, thereby minimizing analytical error. nih.gov
Application in Biomarker Discovery: While this compound is primarily used to quantify the parent drug, its application is integral to studies aiming to identify and validate biomarkers. By ensuring the accurate measurement of Istradefylline levels, researchers can confidently correlate the drug's concentration with changes in endogenous molecules, such as metabolites or proteins. iris-biotech.de This accurate quantification is the foundation for identifying potential pharmacodynamic biomarkers that indicate a biological response to the drug, or predictive biomarkers that can help stratify subject populations. youtube.com
The process of using a labeled standard in biomarker research typically involves:
Dosing: Administering the unlabeled drug (Istradefylline) to a preclinical model.
Sample Collection: Obtaining biological samples (e.g., plasma, cerebrospinal fluid) at various time points.
Sample Preparation: Spiking the samples with a known concentration of the labeled internal standard (this compound).
LC-MS Analysis: Analyzing the samples to measure the ratio of the unlabeled analyte to the labeled standard.
Data Correlation: Correlating the precise drug concentration with changes in the levels of other endogenous molecules, which may be potential biomarkers.
This methodology allows researchers to build a clear and quantitatively accurate picture of the molecular changes that occur in response to drug treatment, a critical step in the discovery of novel biomarkers. nih.govnih.gov
Standardization and Reference Material Development for Isotope-Labeled Drugs
The reliability and reproducibility of research findings heavily depend on the quality and characterization of the materials used. For isotope-labeled drugs like this compound, proper standardization and the availability of certified reference materials (CRMs) are essential. cwsabroad.com
Importance of Certified Reference Materials (CRMs): CRMs are highly characterized materials that serve as a benchmark for analytical measurements, ensuring accuracy, comparability, and traceability of results across different laboratories and studies. researchgate.net The development of a CRM for an isotope-labeled drug involves a rigorous process that includes: researchgate.net
Synthesis and Purification: Chemical synthesis to incorporate the stable isotopes (in this case, Deuterium and Carbon-13) at specific positions within the molecule, followed by purification to achieve a high degree of chemical purity.
Characterization: Comprehensive analysis to confirm the molecular structure and identify any impurities.
Purity Assessment: Quantitative analysis to determine the chemical purity of the material.
Isotopic Enrichment Determination: Measurement of the percentage of molecules that are correctly labeled with the isotopes.
Homogeneity and Stability Studies: Assessment to ensure that the material is uniform throughout the batch and remains stable over time under specified storage conditions.
Value Assignment and Uncertainty: Certification of the material's properties (e.g., purity) with a specified uncertainty value, traceable to the International System of Units (SI). researchgate.net
This process is often guided by international standards such as ISO Guides 34 and 35. researchgate.net
Availability and Regulatory Compliance: Several chemical suppliers offer this compound as a reference standard for research purposes. lgcstandards.comaxios-research.comsussex-research.com These standards are typically accompanied by a Certificate of Analysis that provides information on their identity, purity, and isotopic enrichment. For use in regulated drug development studies, such as those supporting submissions to agencies like the FDA, the data generated using these standards must be GLP-compliant. metsol.com The use of well-characterized and certified reference materials ensures that the analytical methods are validated and the data is reliable and defensible. alfa-chemistry.comusp.org
The following table outlines the key parameters for the characterization of an isotope-labeled reference standard.
Table 2: Key Characterization Parameters for Isotope-Labeled Reference Standards| Parameter | Description | Importance |
|---|---|---|
| Chemical Identity | Confirmation of the molecular structure. | Ensures the correct compound is being used. |
| Chemical Purity | The percentage of the desired compound in the material. | Crucial for accurate quantification of the analyte. |
| Isotopic Enrichment | The percentage of the labeled isotope in the specified position(s). | Determines the effectiveness of the standard in mass spectrometry. |
| Homogeneity | Uniformity of the property value (e.g., purity) throughout the batch. | Ensures consistency between different aliquots of the standard. |
| Stability | The ability of the material to retain its specified properties over time. | Defines the shelf-life and appropriate storage conditions. |
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing and characterizing isotopically labeled Istradefylline M8-d3,13C?
- Methodological Answer : Synthesis requires precise control over isotopic enrichment (≥98% ¹³C and ²H3) to ensure metabolic stability and traceability. Analytical validation via LC-MS/MS or NMR is essential to confirm isotopic purity and structural integrity. Researchers should document isotopic incorporation efficiency and compare spectra with unlabeled standards to identify potential impurities .
Q. How should researchers handle safety protocols for this compound in laboratory settings?
- Methodological Answer : Adopt OSHA-compliant GHS guidelines, including PPE (gloves, lab coats, goggles) and fume hoods to prevent inhalation or dermal exposure. Acute toxicity (H302) necessitates protocols for spill containment (e.g., inert absorbents) and waste disposal compliant with local regulations. Emergency response plans should address accidental ingestion via immediate medical consultation .
Q. What experimental designs are optimal for tracking ¹³C-labeled metabolites in this compound pharmacokinetic studies?
- Methodological Answer : Use steady-state ¹³C tracer studies with cell cultures or animal models to monitor isotopic enrichment in metabolites. Design time-course sampling to capture dynamic labeling patterns. Normalize data to account for isotopic dilution and validate using mass isotopomer distribution analysis (MIDA) to quantify metabolic flux .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound efficacy across different Parkinson’s disease (PD) models?
- Methodological Answer : Discrepancies between in vitro (e.g., A2A receptor binding assays) and in vivo models (e.g., 6-OHDA-lesioned rats) may arise from differences in blood-brain barrier penetration or compensatory pathways. Conduct comparative dose-response studies across models, integrating pharmacokinetic (PK) and pharmacodynamic (PD) markers (e.g., striatal dopamine levels) to reconcile findings .
Q. What advanced techniques are required to analyze the neuroprotective effects of this compound in cisplatin-induced neuropathy?
- Methodological Answer : Employ transcriptomic profiling (RNA-seq) of dorsal root ganglia in rodent models to identify adenosine receptor-mediated pathways. Combine with behavioral assays (e.g., mechanical allodynia tests) and validate via CRISPR-Cas9 knockout of A2A receptors. Ensure translational relevance by cross-referencing human clinical trial data on istradefylline safety .
Q. How can metabolic flux analysis (MFA) using ¹³C labeling improve understanding of this compound’s impact on mitochondrial energetics?
- Methodological Answer : Apply dynamic ¹³C-glucose or ¹³C-glutamine tracers in neuronal cell lines to map TCA cycle activity. Use computational tools (e.g., INCA or OpenFLUX) to model flux distributions under A2A receptor inhibition. Correlate flux changes with ATP/ADP ratios and oxidative stress markers (e.g., ROS levels) .
Q. What strategies mitigate batch-to-batch variability in deuterated this compound synthesis?
- Methodological Answer : Implement QC protocols using high-resolution mass spectrometry (HRMS) to monitor deuterium retention (%D3). Optimize reaction conditions (e.g., solvent polarity, catalyst loading) to minimize isotopic exchange. Use stable isotope-labeled starting materials and validate reproducibility across ≥3 independent syntheses .
Methodological Resources & Validation
- Analytical Validation : Cross-validate LC-MS data with ¹H/¹³C-NMR for positional isotopic confirmation .
- Data Interpretation : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses and address research gaps .
- Reproducibility : Document synthesis and assay protocols in line with ARRIVE guidelines for preclinical studies, including raw data deposition in public repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
